Trisodium diphosphate

Overview

Description

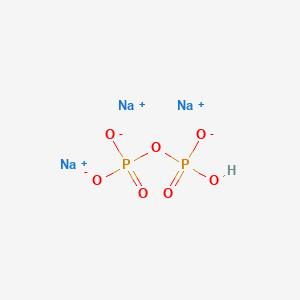

Trisodium diphosphate (Na₃HP₂O₇), also known as trisodium monohydrogen diphosphate or E 450(ii), is a sodium salt of diphosphoric acid. It exists in anhydrous (molecular weight: 243.93 g/mol) and monohydrate (261.95 g/mol) forms, both appearing as white, water-soluble powders or granules . Structurally, it contains two phosphate units linked by a P–O–P bond (pyrophosphate structure) with three sodium cations neutralizing the negative charges .

Preparation Methods

Neutralization and Polymerization Method

Raw Materials and Reaction Mechanism

This method involves the neutralization of phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to form intermediate sodium phosphates, followed by polymerization to yield trisodium diphosphate . The stoichiometric ratio of sodium (Na) to phosphorus (P) is critical, typically maintained at 1.50–1.51 to ensure optimal product formation .

The reaction proceeds in two stages:

-

Neutralization :

Sodium hydroxide reacts with phosphoric acid to produce disodium hydrogen phosphate (Na₂HPO₄) and sodium dihydrogen phosphate (NaH₂PO₄) .

-

Polymerization :

The intermediates undergo condensation at elevated temperatures (170–250°C) to form this compound .

Industrial-Scale Process Optimization

The neutralization solution is spray-dried at 140–180°C to remove moisture, yielding a fine powder that is subsequently polymerized in a rotary kiln . This approach minimizes energy consumption by integrating drying and polymerization steps, reducing thermal degradation risks. The final product achieves a purity of ≥98%, with residual moisture content below 0.5% .

High-Temperature Crystallization Approach

Synthesis from Disodium Dihydrogen Pyrophosphate

An alternative method employs disodium dihydrogen pyrophosphate (Na₂H₂P₂O₇) and sodium hydroxide as precursors . The process involves:

-

Neutralization :

A solid-to-liquid ratio of 3:7 is maintained to facilitate crystallization of this compound monohydrate .

-

Crystallization and Drying :

The solution is centrifuged to remove 65–68% of moisture, followed by low-heat evaporation (60–80°C) to isolate monohydrate crystals. Anhydrous this compound is obtained by dehydrating the monohydrate at 120–150°C .

Energy Efficiency and Filtrate Reuse

This method reduces energy consumption by 40% compared to traditional calcination processes, as filtrate from centrifugation is recycled into subsequent batches without compromising product quality . The closed-loop system aligns with sustainable manufacturing practices.

Calcination of Sodium Orthophosphate

Traditional Calcination Technique

This compound is historically produced by calcining sodium orthophosphate (Na₃PO₄) at high temperatures (450–600°C) . The sodium orthophosphate precursor must exhibit a Na₂O:P₂O₅ molar ratio of 3:2 to ensure complete conversion :

3\text{PO}4 \xrightarrow{\Delta} \text{Na}3\text{HP}2\text{O}7 + \text{Na}2\text{O}

Challenges and Modern Adaptations

While calcination is straightforward, it suffers from high energy demands and inconsistent product purity due to partial decomposition. Contemporary methods integrate pre-drying stages and controlled atmosphere furnaces to mitigate these issues .

Comparative Analysis of Production Methods

The neutralization-polymerization method excels in scalability and purity, whereas high-temperature crystallization offers energy efficiency. Calcination remains limited to niche applications due to its inefficiency .

Industrial Applications and Process Optimization

Food Industry Applications

This compound is approved as a food additive (INS 450(ii)) for pH regulation and protein stabilization . Its low alkalinity (pH 9–10) makes it preferable to trisodium phosphate in dairy and meat processing .

Detergent Formulations

In detergents, this compound acts as a water softener by sequestering calcium and magnesium ions. Its enhanced solubility compared to sodium tripolyphosphate reduces pipe scaling .

Environmental and Economic Considerations

Modern synthesis routes prioritize closed-loop systems to minimize wastewater. For instance, filtrate recycling in high-temperature crystallization reduces raw material costs by 15–20% .

Chemical Reactions Analysis

Trisodium diphosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form disodium hydrogen phosphate and sodium hydroxide.

Acid-Base Reactions: It reacts with acids to form phosphoric acid and sodium salts.

Complexation: It can form complexes with metal ions, which is useful in various industrial applications.

Common reagents used in these reactions include water, acids (such as hydrochloric acid), and metal salts. The major products formed from these reactions are disodium hydrogen phosphate, phosphoric acid, and various metal complexes .

Scientific Research Applications

Food Industry Applications

Trisodium diphosphate is commonly utilized as a food additive due to its functional properties. Its applications in the food industry include:

- Emulsifier and Stabilizer : It helps stabilize emulsions and improve the texture of food products, making it a popular choice in processed foods.

- pH Regulator : The compound acts as a buffering agent, maintaining the desired pH levels in food products, which is crucial for flavor and preservation.

- Moisture Retention : this compound aids in retaining moisture in meat products, enhancing their juiciness and shelf life. It is particularly effective when used in curing processes for meats .

- Nutrient Source : It provides phosphorus, which is essential for various metabolic processes in both humans and animals .

Cleaning and Industrial Applications

The cleaning properties of this compound make it an essential ingredient in various cleaning formulations:

- Degreaser : It is widely used as a powerful degreaser in industrial cleaning applications, effectively removing grease and grime from surfaces .

- Water Softener : The compound acts as a water softener, helping to prevent the formation of scale in boilers and other equipment by removing polyvalent metal ions .

- Household Cleaners : this compound is found in many household cleaning products, including laundry detergents and surface cleaners, due to its ability to enhance cleaning efficiency .

Case Study 1: Food Preservation

A study evaluated the effectiveness of this compound in enhancing the efficacy against spoilage bacteria in meat products. The research demonstrated that when combined with hyperosmotic solutions, this compound significantly reduced bacterial counts on meat surfaces, thus extending shelf life .

Case Study 2: Industrial Cleaning Efficiency

In an industrial setting, this compound was tested as a component of a multi-purpose cleaner. Results indicated that formulations containing this compound outperformed those without it, particularly in removing tough stains and grease from metal surfaces. This highlights its importance in maintaining cleanliness and hygiene standards in manufacturing environments .

Environmental Considerations

While this compound has numerous beneficial applications, its environmental impact must also be considered. The compound can contribute to nutrient loading in aquatic systems if released in large quantities during industrial processes. Therefore, proper management practices are essential to mitigate potential ecological effects .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Emulsifier, pH regulator, moisture retention | Enhances texture and shelf life |

| Cleaning Products | Degreaser, water softener | Improves cleaning efficiency |

| Industrial Applications | Multi-purpose cleaners | Effective stain removal |

Mechanism of Action

The mechanism of action of trisodium diphosphate involves its ability to act as a buffering agent, stabilizer, and complexing agent. It can neutralize acids and bases, stabilize pH levels, and form complexes with metal ions. These properties make it useful in various applications, from food processing to industrial cleaning .

Comparison with Similar Compounds

Sodium Diphosphates (E 450 Series)

The E 450 series includes three sodium diphosphates, differing in sodium content and hydrogen substitution:

| Property | Disodium Diphosphate (E 450(i)) | Trisodium Diphosphate (E 450(ii)) | Tetrasodium Diphosphate (E 450(iii)) |

|---|---|---|---|

| Chemical Formula | Na₂H₂P₂O₇ | Na₃HP₂O₇ | Na₄P₂O₇ |

| Molecular Weight | 221.94 g/mol | 243.93 g/mol (anhydrous) | 265.90 g/mol |

| Solubility | Highly water-soluble | Highly water-soluble | Highly water-soluble |

| pH in Solution | Acidic (~3.5–4.5) | Neutral (~7.0–8.0) | Alkaline (~10.0–10.5) |

| Primary Applications | Leavening agent, acidulant | Emulsifier, buffer | Detergent builder, stabilizer |

Key Differences :

- Acidity/alkalinity : E 450(i) is acidic, making it suitable for baking, while E 450(iii)’s alkalinity enhances cleaning efficiency in detergents .

- Ionic Charge : this compound (Na₃HP₂O₇) has a balanced charge ideal for stabilizing emulsions, whereas tetrasodium diphosphate (Na₄P₂O₇) strongly chelates Ca²⁺/Mg²⁺ ions in hard water .

Trisodium Phosphate (Na₃PO₄) vs. This compound (Na₃HP₂O₇)

While both are sodium salts of phosphoric acid derivatives, their structures and uses differ significantly:

Functional Contrast :

- Trisodium phosphate’s high alkalinity limits its use in food, whereas this compound’s neutral pH makes it versatile in edible products .

Potassium and Calcium Diphosphates

Tetrapotassium Diphosphate (K₄P₂O₇) :

- Solubility : Similar to sodium salts but preferred in low-sodium diets.

- Use : Fertilizers and specialty detergents due to potassium’s plant-nutrient properties .

Dicalcium Diphosphate (Ca₂P₂O₇) :

- Solubility : Poorly water-soluble, used as a calcium supplement in fortified foods.

- Kinetics: Limited absorption data compared to sodium/potassium variants .

Kinetics and Toxicology

- Absorption : In humans, ~80–90% of phosphorus from this compound is absorbed as free orthophosphate, similar to other sodium diphosphates. Excretion occurs via renal filtration .

- Toxicity : Excessive intake may lead to hyperphosphatemia, but this compound is classified as GRAS within regulated limits .

Regulatory Status

- EU: Approved under Commission Regulation (EU) No 231/2012 as E 450(ii) with specified purity criteria .

- US : FDA permits use under 21 CFR §182.6785 as a food additive.

Biological Activity

Trisodium diphosphate, also known as trisodium pyrophosphate (TSPP), is a chemical compound with various applications in food processing, medicine, and biochemistry. This article explores its biological activity, focusing on its physiological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : Na₃P₂O₇

- Molecular Weight : 367.86 g/mol

- Solubility : Highly soluble in water

This compound exhibits several biological activities primarily through its interaction with cellular membranes and biochemical pathways. Its effects can be categorized into:

- Antimicrobial Activity : TSPP has been shown to disrupt bacterial cell membranes, leading to cell lysis and death. This is particularly effective against Gram-negative bacteria, such as Salmonella Enteritidis, where TSPP treatment at high pH levels resulted in significant loss of cell viability due to membrane permeabilization .

- Enzymatic Modulation : TSPP can act as a phosphating agent, influencing various enzymatic reactions. It plays a role in energy metabolism by participating in the phosphorylation of substrates, which is critical for ATP production.

- Calcium Binding : The compound has the ability to chelate calcium ions, which can affect various physiological processes including muscle contraction and neurotransmitter release.

Antimicrobial Efficacy

Research indicates that TSPP's antimicrobial properties are concentration-dependent. In a study examining its effect on Salmonella Enteritidis, it was found that higher concentrations of TSPP significantly reduced bacterial viability by disrupting membrane integrity . The following table summarizes the findings:

| Concentration of TSPP (%) | Log Reduction in CFU |

|---|---|

| 1.5 | 2-3 |

| 2.0 | 5-6 |

| 2.5 | >6 |

This demonstrates TSPP's potential as a food preservative by inhibiting pathogenic bacteria.

Physiological Impact

A study on sodium phosphate supplementation (which includes this compound) reported improvements in cardiovascular parameters among participants. Specifically, supplementation led to decreased heart rate and improved stroke volume during exercise, suggesting beneficial effects on physical performance and cardiovascular health .

Case Studies

- Food Safety Applications : In food processing, TSPP is utilized to enhance the safety and shelf-life of meat products by preventing microbial growth. Health Canada has proposed its use as a food additive under regulated conditions, emphasizing its safety profile when used correctly .

- Athletic Performance : A randomized controlled trial investigated the effects of sodium phosphate supplementation on athletic performance. Results indicated that participants receiving TSPP showed improved oxygen uptake efficiency during exercise compared to placebo groups . This suggests potential applications in sports nutrition.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing trisodium diphosphate derivatives (e.g., nucleotide salts) in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting nucleosides (e.g., deoxycytidine) with trisodium phosphate under controlled pH and temperature. For example, 2’-Deoxycytidine-5’-diphosphate trisodium salt is synthesized by dissolving deoxycytidine in water, adding trisodium phosphate at room temperature, and isolating the product via precipitation . Ensure stoichiometric ratios are validated using NMR or mass spectrometry to confirm purity.

Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?

- Methodological Answer : Combine thin-layer chromatography (TLC) for initial purity screening (>98% by TLC) with high-performance liquid chromatography (HPLC) to quantify impurities like dNMPs (<0.5%) and dNDPs (<1.5%) . Structural confirmation requires P NMR to verify phosphate group connectivity and FT-IR for functional group analysis .

Q. How should researchers quantify this compound concentrations in biological samples (e.g., cell lysates)?

- Methodological Answer : Fluorometric assays using enzyme-coupled reactions (e.g., DHAP assay kits) provide high sensitivity (detection limits ~0.1 µM). Calibrate with standard curves prepared from this compound solutions of known concentrations, and validate via spike-recovery experiments in matched matrices .

Q. What are the best practices for stabilizing this compound in aqueous solutions during experiments?

- Methodological Answer : Store solutions at −20°C in light-resistant containers to prevent hydrolysis. Buffered solutions (pH 7.0–7.5) with chelating agents (e.g., EDTA) minimize metal-catalyzed degradation. Avoid freeze-thaw cycles by aliquoting .

Q. How can researchers assess batch-to-batch variability in this compound reagents?

- Methodological Answer : Perform ICP-MS to verify sodium content (14.6–18.8% in dry basis) and ion chromatography to quantify residual counterions (e.g., chloride). Compare UV absorbance (260 nm) ratios (A260/A280 >1.8) to ensure nucleic acid-free batches .

Advanced Research Questions

Q. How to design experiments investigating this compound’s role in nucleotide metabolism or DNA repair pathways?

- Methodological Answer : Use C/N isotopic labeling of this compound to track incorporation into dCTP via nucleoside diphosphate kinases. Pair with siRNA knockdown of enzymes (e.g., CDP kinase) and measure dCTP levels via LC-MS to establish metabolic flux .

Q. How to resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer : Replicate solubility studies under standardized conditions (e.g., 25°C, 0.1 M PBS). Use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) to identify polymorphic forms that may affect solubility .

Q. What troubleshooting steps are recommended if this compound exhibits inconsistent enzyme inhibition in kinase assays?

- Methodological Answer : Pre-treat reagents with phosphatase inhibitors to prevent phosphate group hydrolysis. Validate enzyme activity with positive controls (e.g., ATP) and test for competitive inhibition via Lineweaver-Burk plots. Check for ionic strength effects by adjusting sodium concentrations .

Q. How to address environmental safety concerns when disposing of this compound waste in lab settings?

- Methodological Answer : Neutralize waste with calcium hydroxide to precipitate phosphate ions, reducing eutrophication risk. Follow EPA guidelines for sodium-containing waste (40 CFR Part 261) and document disposal via institutional hazardous waste protocols .

Q. How to analyze conflicting data on this compound’s buffering capacity in biochemical assays?

- Methodological Answer : Conduct pH titration experiments in varying ionic strengths (0.1–0.5 M NaCl) to isolate buffer efficacy. Compare with alternative buffers (e.g., HEPES) and validate using pH-sensitive fluorescent dyes (e.g., SNARF-1) .

Properties

CAS No. |

14691-80-6 |

|---|---|

Molecular Formula |

H4NaO7P2 |

Molecular Weight |

200.96 g/mol |

IUPAC Name |

trisodium;[hydroxy(oxido)phosphoryl] phosphate |

InChI |

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

MHXGNUVRVJWHJK-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Na] |

Key on ui other cas no. |

14691-80-6 |

physical_description |

DryPowder White powder or grains, occurs anhydrous or as a monohydrate |

Pictograms |

Corrosive; Irritant |

Related CAS |

10042-91-8 |

solubility |

Soluble in wate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

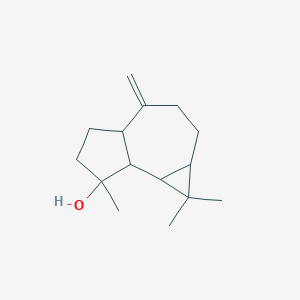

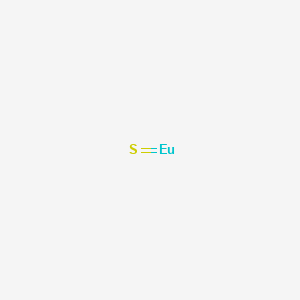

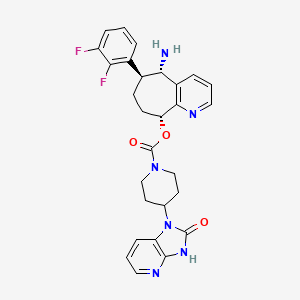

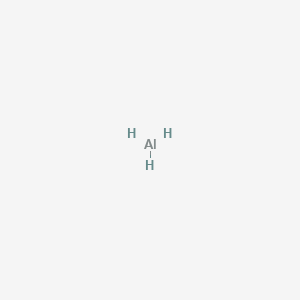

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.